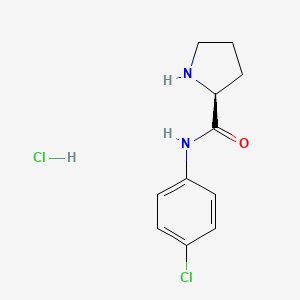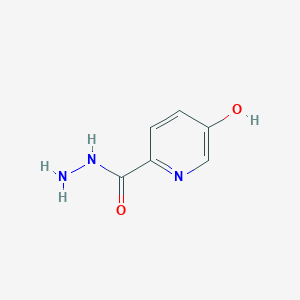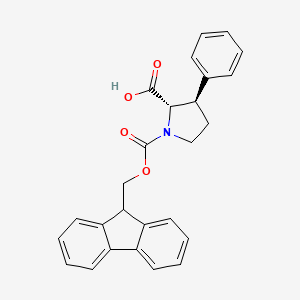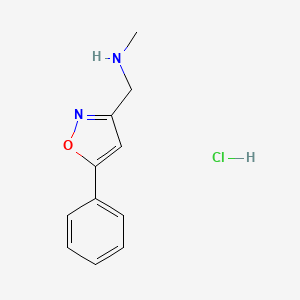
2-(1-Isopropylpiperidin-4-ylidene)acetic acid hydrate
Übersicht
Beschreibung
2-(1-Isopropylpiperidin-4-ylidene)acetic acid hydrate (IPPAH) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. IPPAH is a derivative of acetic acid, containing a piperidine group and an isopropyl group. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 209-210°C. Its molecular weight is 197.3 g/mol, and its molecular formula is C9H17NO3·H2O.
Wissenschaftliche Forschungsanwendungen
Understanding Herbicide Toxicity and Environmental Impact
Global Trends in Herbicide Studies : Research has focused on understanding the environmental impact and toxicological profiles of herbicides, including studies on their persistence in ecosystems and potential risks to non-target species. The analysis of global research trends highlights the need for further investigation into the safe use and environmental fate of herbicides, with an emphasis on molecular biology and pesticide degradation studies (Zuanazzi et al., 2020).
Advanced Oxidation Processes for Contaminant Degradation
Degradation of Pharmaceutical Compounds : Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of recalcitrant compounds, including pharmaceuticals in water sources. Research into the mechanisms, by-products, and biotoxicity of these processes is crucial for understanding their efficacy and safety. Studies on specific compounds reveal various degradation pathways and emphasize the importance of further research to optimize these processes for environmental applications (Qutob et al., 2022).
Metal-Organic Frameworks for Gas Separation
Innovations in Porous Materials : Metal–Organic Frameworks (MOFs) have shown promise for gas separation and purification due to their unique pore structures and surface functionalities. These materials offer potential for various industrial applications, including the selective separation of gas molecules, showcasing the importance of material science in developing new technologies for environmental and industrial processes (Lin et al., 2017).
Exploration of Organic Acids in Industrial Processes
Applications of Organic Acids : The use of organic acids, such as acetic acid, in various industrial processes, including acidizing operations for oil and gas extraction and wastewater treatment, highlights the diverse applications of chemical compounds in enhancing industrial efficiency and environmental sustainability. Research into the roles, benefits, and limitations of organic acids in these contexts is essential for optimizing their use and understanding their impacts (Alhamad et al., 2020).
Eigenschaften
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h7-8H,3-6H2,1-2H3,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLBPVHDRHAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=CC(=O)O)CC1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)
![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)
